2-Bromo-3,5-dimethoxypyridine
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Overview
Description
2-Bromo-3,5-dimethoxypyridine is a chemical compound with the empirical formula C7H8BrN . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination and subsequent microwave-assisted, Pd-catalysed C(sp2)–P couplings . The overall yield of the synthesis process could be increased significantly by optimizing the protocol .Molecular Structure Analysis
The molecular structure of this compound has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reactions are influenced by various factors such as the nature of the reactants, the reaction conditions, and the presence of catalysts.Safety and Hazards
2-Bromo-3,5-dimethoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this chemical .
Properties
IUPAC Name |
2-bromo-3,5-dimethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZIZRDEGATWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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